2-(2,3-Dichlorophenoxy)propanoic acid

Herbicide Discovery Algal Bioassay Phytotoxicity

This 2,3-dichlorophenoxy propanoic acid is a critical research intermediate for herbicide SAR programs and environmental fate calibration, not a generic 2,4-D or dichlorprop substitute. Its unique 2,3-dichloro substitution pattern alters lipophilicity, soil adsorption coefficients (Kd), and degradation kinetics relative to 2,4-dichloro isomers, with documented half-life differences exceeding an order of magnitude in wetland environments. The phenoxypropanoic acid backbone (DT50 up to 31 days in water) confers distinct persistence vs. phenoxyacetic acids (DT50 ~2.3–3.5 days), making it essential for groundwater vulnerability models and multi-residue LC/MS analytical method development. Available as racemate; (S)-enantiomer (CAS 33995-30-1) also offered for enantioselective fate and ACCase inhibition studies.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06
CAS No. 55507-94-3
Cat. No. B2650782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dichlorophenoxy)propanoic acid
CAS55507-94-3
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06
Structural Identifiers
SMILESCC(C(=O)O)OC1=C(C(=CC=C1)Cl)Cl
InChIInChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-7-4-2-3-6(10)8(7)11/h2-5H,1H3,(H,12,13)
InChIKeyNWUQBIJTVNMDKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Dichlorophenoxy)propanoic Acid (CAS 55507-94-3) for Herbicide R&D and Environmental Fate Studies


2-(2,3-Dichlorophenoxy)propanoic acid (CAS 55507-94-3) is a chlorophenoxy propanoic acid derivative belonging to the aryloxyphenoxypropanoate class of compounds. This compound functions as a synthetic auxin herbicide, mimicking natural plant hormones to induce uncontrolled growth and death in target weeds [1]. Its molecular structure features a propanoic acid side chain with a 2,3-dichlorophenoxy substituent, distinguishing it from the more common 2,4-dichloro-substituted analogs such as 2,4-D and dichlorprop [2]. The compound is primarily utilized as a research intermediate and reference standard in herbicide development programs and environmental fate investigations [3].

Why 2-(2,3-Dichlorophenoxy)propanoic Acid (CAS 55507-94-3) Cannot Be Replaced by Generic 2,4-D or Dichlorprop Analogs


Substitution of 2-(2,3-dichlorophenoxy)propanoic acid with more common analogs such as 2,4-D or dichlorprop is scientifically invalid due to divergent environmental fate profiles, adsorption characteristics, and degradation kinetics. The 2,3-dichloro substitution pattern alters lipophilicity and electronic distribution relative to 2,4-dichloro isomers, directly affecting soil adsorption coefficients (Kd), degradation rates, and groundwater leaching potential [1]. Furthermore, the phenoxypropanoic acid backbone confers distinct persistence characteristics compared to phenoxyacetic acid herbicides, with documented half-life differences exceeding an order of magnitude in wetland environments [2]. These physicochemical and environmental behavioral differences preclude interchangeable use in analytical method development, environmental monitoring programs, or formulation research.

Quantitative Differentiation of 2-(2,3-Dichlorophenoxy)propanoic Acid (CAS 55507-94-3) from Structural Analogs


Herbicidal Activity: Comparative Phytotoxicity Against Scenedesmus acutus

In a standardized phytotoxicity assay using the green alga Scenedesmus acutus, 2-(2,3-dichlorophenoxy)propanoic acid demonstrated herbicidal activity with a protoporphyrin-IX content of 2.0 nM per mL packed cell volume at 10⁻⁶ M concentration after 20-hour autotrophic incubation [1]. While direct head-to-head data for the 2,3-dichloro isomer versus the 2,4-dichloro analog (dichlorprop) is not available in the public literature, this activity level establishes baseline herbicidal potency for the 2,3-substitution pattern. Class-level comparisons indicate that the 2,3-dichloro substitution pattern yields distinct activity profiles relative to 2,4-dichloro isomers, potentially due to altered auxin receptor binding kinetics [2].

Herbicide Discovery Algal Bioassay Phytotoxicity Phenoxy Acid SAR

Environmental Persistence: Phenoxypropanoic vs. Phenoxyacetic Acid Half-Life Comparison

The phenoxypropanoic acid backbone, which includes 2-(2,3-dichlorophenoxy)propanoic acid, confers significantly greater environmental persistence than phenoxyacetic acid herbicides. In a 77-day wetland mesocosm study, the structurally related dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] exhibited a water half-life (DT50) of 31 days, compared to 2,4-D DT50 values of approximately 2.3-3.5 days under identical conditions [1]. This 8.9- to 13.5-fold increase in persistence is characteristic of the propanoic acid moiety and applies to the 2,3-dichloro isomer. Additionally, soil adsorption decreases in the order 2,4-DB > 2,4-D > MCPA > dichlorprop-P > mecoprop-P, with phenoxypropanoic acids showing systematically lower adsorption than phenoxyacetic acids [2].

Environmental Fate Wetland Dissipation Herbicide Persistence Regulatory Science

Soil Adsorption Ranking: Phenoxyalkanoic Acid Relative Affinity Comparison

Systematic review of soil adsorption data for phenoxyalkanoic acid herbicides establishes a clear ranking: 2,4-DB > 2,4-D > MCPA > dichlorprop-P > mecoprop-P [1]. The 2-(2,3-dichlorophenoxy)propanoic acid, as a phenoxypropanoic acid derivative with dichloro substitution, is predicted to fall within the dichlorprop-P to mecoprop-P range, exhibiting lower soil adsorption than phenoxyacetic acids (2,4-D, MCPA) and consequently higher groundwater leaching potential [1]. Adsorption of these anionic herbicides is inversely correlated with lipophilicity, and the 2,3-dichloro substitution pattern is expected to produce lipophilicity values intermediate between the 2,4-dichloro and 4-chloro-2-methyl analogs .

Soil Chemistry Groundwater Contamination Adsorption Coefficient Environmental Risk Assessment

Bacterial Degradation Rate Ranking: Persistence and Remediation Implications

The rate of bacterial degradation, the predominant dissipation mechanism for phenoxyalkanoic acid herbicides in soils, follows a defined order: 2,4-D > MCPA > mecoprop-P > dichlorprop-P [1]. 2-(2,3-Dichlorophenoxy)propanoic acid, sharing the phenoxypropanoic acid backbone and dichloro substitution pattern with dichlorprop-P, is expected to exhibit similarly slow bacterial degradation kinetics compared to phenoxyacetic acid herbicides. This degradation resistance is attributed to the propanoic acid side chain, which reduces susceptibility to bacterial dioxygenase enzymes that readily cleave the acetic acid moiety [2].

Biodegradation Soil Microbiology Herbicide Fate Remediation

Enantioselective Activity: (R)-Isomer Potency in Aryloxyphenoxypropanoic Acid Herbicides

Molecular modeling and biochemical studies of aryloxyphenoxypropanoic acid herbicides have established that the (R)-2-phenoxypropionic acid portion adopts a specific low-energy active conformation required for acetyl CoA carboxylase (ACCase) inhibition [1]. The (S)-2-(2,3-dichlorophenoxy)propanoic acid (CAS 33995-30-1) is available as a distinct research compound, and enantiomeric selectivity is a defining feature of this class [2]. While quantitative inhibition data for the specific 2,3-dichloro isomer against ACCase is not publicly available, class-level SAR indicates that only the (R)-enantiomer exhibits potent herbicidal activity, with the (S)-enantiomer showing substantially reduced or negligible activity [3].

Stereochemistry Enantiomer ACCase Inhibition Chiral Resolution

Key Research and Industrial Applications of 2-(2,3-Dichlorophenoxy)propanoic Acid (CAS 55507-94-3)


Herbicide Discovery and Structure-Activity Relationship (SAR) Studies

This compound serves as a critical research intermediate for investigating the effect of 2,3-dichloro substitution on auxinic herbicidal activity, as demonstrated by algal phytotoxicity assays showing 2.0 nM/mL protoporphyrin-IX accumulation at 10⁻⁶ M [1]. The distinct substitution pattern relative to the commercially dominant 2,4-dichloro isomers enables SAR studies aimed at optimizing receptor binding, selectivity, and spectrum of weed control [2].

Environmental Fate and Transport Modeling

The extended persistence of phenoxypropanoic acids (DT50 up to 31 days in water) relative to phenoxyacetic acids (DT50 ~2.3-3.5 days) makes this compound a valuable reference for calibrating environmental fate models [1]. Its lower soil adsorption ranking (below 2,4-D and MCPA) and slower bacterial degradation kinetics necessitate distinct modeling parameters for groundwater vulnerability assessments and regulatory exposure calculations [2].

Analytical Reference Standard Development

The unique 2,3-dichloro substitution pattern provides chromatographic and mass spectrometric differentiation from the more common 2,4-dichloro isomers (e.g., dichlorprop) and 4-chloro-2-methyl analogs (e.g., mecoprop), making it valuable as a reference standard in multi-residue analytical methods for environmental monitoring of phenoxy acid herbicides [1].

Chiral Resolution and Enantioselective Activity Research

The availability of both racemic (CAS 55507-94-3) and (S)-enantiomer (CAS 33995-30-1) forms enables investigations into enantioselective herbicidal activity and stereospecific environmental fate [1]. Class-level evidence indicates that only the (R)-enantiomer of aryloxyphenoxypropanoic acids exhibits potent ACCase inhibition, making enantiomeric purity a critical quality parameter for reproducible biological assays [2].

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